(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid
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Overview
Description
(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a boronic acid group with a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid typically involves the reaction of a suitable benzisothiazole derivative with a boronic acid or boronate ester. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is used as a building block in organic synthesis. Its boronic acid group allows it to participate in various coupling reactions, making it valuable for the synthesis of complex molecules .
Biology and Medicine
Its unique structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The benzisothiazole moiety can further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Saccharin: A related compound with a similar benzisothiazole structure but lacks the boronic acid group.
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Another similar compound that shares the benzisothiazole core but differs in its functional groups.
1,2,3-Benzoxadiazole: A compound with a similar heterocyclic structure but contains different functional groups.
Uniqueness
(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the benzisothiazole moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in multiple fields .
Properties
CAS No. |
1092457-30-1 |
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Molecular Formula |
C7H6BNO5S |
Molecular Weight |
227.01 g/mol |
IUPAC Name |
(1,1,3-trioxo-1,2-benzothiazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO5S/c10-7-5-3-4(8(11)12)1-2-6(5)15(13,14)9-7/h1-3,11-12H,(H,9,10) |
InChI Key |
QDRJBSFAXHRFQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)S(=O)(=O)NC2=O)(O)O |
Origin of Product |
United States |
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